Cas no 90401-85-7 (Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate)

Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its role in constructing polycyclic frameworks. Its structure features a keto-ester functionality, enabling diverse reactivity for further derivatization, such as condensation or reduction reactions. The compound is useful in pharmaceutical and materials research, where it serves as a precursor for bioactive molecules or functionalized naphthalene derivatives. Its stability under standard conditions and compatibility with common synthetic methods make it a practical choice for laboratory applications. The ethyl ester group enhances solubility in organic solvents, facilitating purification and handling. This compound is particularly relevant in studies involving tetralone-based scaffolds.
Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate structure
90401-85-7 structure
Product Name:Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS No:90401-85-7
MF:C13H14O3
MW:218.248464107513
CID:1031227
PubChem ID:13607596
Update Time:2025-06-29

Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
    • Ethyl 5-oxo-5,6,7,8-tetrahydrophthalene-2-carboxylate
    • ethyl 5-oxo-7,8-dihydro-6H-naphthalene-2-carboxylate
    • J-521156
    • 2-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-5-oxo-, ethyl ester
    • DTXSID10544869
    • ethyl 5-oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylate
    • Ethyl5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate
    • SCHEMBL552474
    • XNXPDMGFXHBLHK-UHFFFAOYSA-N
    • 90401-85-7
    • DB-265012
    • Inchi: 1S/C13H14O3/c1-2-16-13(15)10-6-7-11-9(8-10)4-3-5-12(11)14/h6-8H,2-5H2,1H3
    • InChI Key: XNXPDMGFXHBLHK-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC(C(=O)OCC)=CC=2CCC1

Computed Properties

  • Exact Mass: 218.094294304g/mol
  • Monoisotopic Mass: 218.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.4Ų

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Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate Related Literature

Additional information on Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 90401-85-7): A Comprehensive Overview

Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 90401-85-7) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry.

The molecular structure of Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate consists of a naphthalene core with modifications that enhance its reactivity and utility. Specifically, the presence of a carboxylate ester group at the 2-position and a ketone group at the 5-position contributes to its versatility in chemical transformations. These structural features make it a valuable intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in the applications of this compound in pharmaceutical research. Its ability to serve as a precursor for biologically active molecules has been explored in various studies. For instance, researchers have investigated its role in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The< strong>Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate derivative's structural similarity to certain natural products has also prompted investigations into its potential as a lead compound for drug discovery.

One of the most compelling aspects of Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate is its reactivity in various chemical reactions. It can undergo a range of transformations, including ester hydrolysis, decarboxylation, and condensation reactions. These reactions are crucial for the synthesis of more complex organic molecules and have been utilized in both academic and industrial settings.

The compound's stability under different conditions has also been a subject of study. Research has shown that it maintains its integrity under various pH levels and temperatures, making it suitable for a wide range of applications. Additionally, its solubility profile in common organic solvents allows for easy handling and integration into synthetic protocols.

Recent advancements in computational chemistry have further enhanced the understanding of Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate. Molecular modeling studies have provided insights into its interaction with biological targets and have helped predict its potential pharmacological effects. These computational approaches are complemented by experimental studies that validate these predictions and provide a more comprehensive understanding of the compound's behavior.

The synthesis of Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been optimized through various methodologies. Traditional synthetic routes involve multi-step processes that require careful control over reaction conditions. However, recent developments in green chemistry have led to more sustainable methods for its production. These methods often involve catalytic processes that minimize waste and energy consumption.

The applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its structural framework can be modified to create novel compounds with specific properties useful in these industries. For example, derivatives of< strong>Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate have been explored as potential herbicides or as components in advanced materials.

In conclusion,< strong>Ethyl 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate (CAS No. 90401-85-7) is a versatile and valuable compound with significant implications in multiple fields. Its unique structural features and reactivity make it an indispensable tool in organic synthesis and pharmaceutical research. As research continues to uncover new applications for this compound، it is likely to play an even greater role in advancing scientific knowledge and innovation.

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